[(1E)-3-hydroxy-3-methylbut-1-en-1-yl]boronic acid
Description
[(1E)-3-Hydroxy-3-methylbut-1-en-1-yl]boronic acid is an organoboron compound characterized by an α,β-unsaturated enylboronic acid framework with a hydroxyl group at the 3-position and a methyl substituent. This structural motif combines the reactivity of boronic acids—notably their ability to form reversible covalent bonds with diols—with the steric and electronic effects of the hydroxyl and methyl groups.
Properties
IUPAC Name |
[(E)-3-hydroxy-3-methylbut-1-enyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BO3/c1-5(2,7)3-4-6(8)9/h3-4,7-9H,1-2H3/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BINKALPAZQLGCA-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC(C)(C)O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/C(C)(C)O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00725943 | |
| Record name | [(1E)-3-Hydroxy-3-methylbut-1-en-1-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00725943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093881-55-0 | |
| Record name | B-[(1E)-3-Hydroxy-3-methyl-1-buten-1-yl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1093881-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(1E)-3-Hydroxy-3-methylbut-1-en-1-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00725943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-3-hydroxy-3-methylbut-1-en-1-yl]boronic acid typically involves the hydrolysis of boronic esters. One common method is the deprotection of boronic esters under mild conditions using reagents such as methylboronic acid . Another approach involves the use of catalytic systems optimized for the hydrolysis of trifluoroborates and the formation of boronates from boronic acids .
Industrial Production Methods
Industrial production of boronic acids, including [(1E)-3-hydroxy-3-methylbut-1-en-1-yl]boronic acid, often employs large-scale hydrolysis processes. These processes are designed to be efficient and cost-effective, utilizing readily available reagents and catalysts to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
[(1E)-3-hydroxy-3-methylbut-1-en-1-yl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions . The reaction conditions are typically mild, making these reactions highly functional group tolerant.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while oxidation reactions can produce boronic esters or borates .
Scientific Research Applications
[(1E)-3-hydroxy-3-methylbut-1-en-1-yl]boronic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of [(1E)-3-hydroxy-3-methylbut-1-en-1-yl]boronic acid involves its interaction with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with palladium, forming a new carbon-carbon bond . This process involves the oxidative addition of the electrophilic organic group to palladium, followed by transmetalation with the nucleophilic boronic acid group .
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
Structural and Electronic Features
(a) [(1E)-3-Methylbut-1-en-1-yl]boronic Acid
- Structure : Lacks the 3-hydroxy group present in the target compound.
- This may lower solubility in aqueous media compared to the hydroxylated analog .
- pKa : Typical aliphatic boronic acids exhibit pKa values between 8–10. The hydroxyl group in the target compound could lower its pKa via electron-withdrawing effects, enhancing reactivity under physiological conditions (pH ~7.4) .
(b) Styrylboronic Acid (E-Phenylethenylboronic Acid)
- Structure : Contains a phenyl-substituted ethenyl group instead of the aliphatic chain.
- Implications : The aromatic ring enhances π-π stacking interactions but reduces conformational flexibility. The target compound’s aliphatic hydroxyl group may improve water solubility and reduce aggregation in biological systems .
(c) (E)-(3-Cyclopentylprop-1-en-1-yl)boronic Acid
- Structure : Features a cyclopentyl group, introducing steric bulk.
- Implications: Steric hindrance in this compound may slow diol-binding kinetics.
Physicochemical Properties
Reactivity and Binding Affinity
- Diol Binding: The hydroxyl group may act as a hydrogen-bond donor, stabilizing boronate-diol complexes. This is analogous to nitrogen-containing heterocyclic boronic acids (e.g., 3-pyridylboronic acid), where secondary interactions enhance binding constants (K) by 2–3 orders of magnitude compared to non-functionalized analogs .
- pH Sensitivity : The hydroxyl group could shift the optimal binding pH closer to physiological conditions (pH 7.4), similar to 3-AcPBA and 4-MCPBA, which show improved glucose association at lower pKa .
Key Research Findings
SAR Studies : Hydroxyl groups in boronic acids enhance aqueous solubility and diol-binding kinetics but may introduce steric constraints in enzyme-active sites .
Metabolic Stability : Boronic acids with polar substituents (e.g., -OH) show improved oral bioavailability compared to hydrophobic analogs, as seen in fulvestrant-3 boronic acid (ZB716) .
Contradictions : While hydroxylation generally lowers pKa, excessive steric bulk (e.g., in cyclopentyl derivatives) can counteract this benefit by reducing binding accessibility .
Biological Activity
[(1E)-3-hydroxy-3-methylbut-1-en-1-yl]boronic acid is an organoboron compound that has garnered attention in medicinal chemistry due to its unique structural features, including a boronic acid group, a hydroxyl group, and an alkenyl moiety. These characteristics suggest potential biological activities that warrant further investigation. This article reviews the biological activity of this compound, highlighting its mechanisms of action, applications in drug development, and relevant case studies.
The molecular formula of [(1E)-3-hydroxy-3-methylbut-1-en-1-yl]boronic acid is CHBO with a molecular weight of approximately 129.95 g/mol. The presence of the boronic acid functional group allows for versatile reactivity in organic synthesis and potential interactions with biological targets.
Structural Characteristics
| Feature | Description |
|---|---|
| Boron Atom | Central to its reactivity, enabling interactions with biomolecules |
| Hydroxyl Group | Enhances solubility and potential hydrogen bonding |
| Alkenyl Group | Facilitates participation in various chemical reactions |
The biological activity of [(1E)-3-hydroxy-3-methylbut-1-en-1-yl]boronic acid primarily stems from its ability to form covalent bonds with specific biological targets. This includes interactions with enzymes and proteins, particularly those involved in metabolic pathways. The compound's mechanism may involve:
- Covalent Bonding : The boronic acid group can form reversible covalent bonds with diols, which is crucial for the inhibition of certain enzymes.
- Suzuki-Miyaura Coupling : This reaction is significant in drug design, allowing the incorporation of the compound into larger molecular frameworks that may exhibit enhanced biological activity.
Medicinal Chemistry
[(1E)-3-hydroxy-3-methylbut-1-en-1-yl]boronic acid has shown promise in various areas of medicinal chemistry:
- Drug Development : Its ability to modify proteins and interact with carbohydrate derivatives makes it a candidate for developing therapeutic agents.
- Cancer Therapy : Similar compounds have been utilized as proteasome inhibitors, which are crucial in treating multiple myeloma and other cancers. For instance, bortezomib, a boronic acid derivative, has demonstrated significant antiproliferative activity against cancer cell lines .
Case Studies
Recent research has highlighted the efficacy of boronic acid derivatives in inhibiting cancer cell proliferation:
- A study demonstrated that a compound structurally related to [(1E)-3-hydroxy-3-methylbut-1-en-1-yl]boronic acid exhibited IC values as low as 6.66 nmol/L against multiple myeloma cell lines, showcasing its potential as a therapeutic agent .
Comparative Analysis
To understand the unique properties of [(1E)-3-hydroxy-3-methylbut-1-en-1-yl]boronic acid, it is beneficial to compare it with other boronic acids known for their biological activities.
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Bortezomib | CHBNO | Proteasome inhibitor used in cancer therapy |
| Phenylboronic Acid | CHBO | Used in drug design and protein modification |
| [(E)-4-(hydroxymethyl)phenyl]boronic acid | CHBO | Involved in drug development |
Q & A
Q. What in vitro assays evaluate the anticancer potential of [(1E)-3-hydroxy-3-methylbut-1-en-1-yl]boronic acid derivatives?
- Methodology : Glioblastoma cell viability assays (MTT/WST-1) screen derivatives. Proteasome inhibition (20S chymotrypsin-like activity) is quantified using fluorogenic substrates (e.g., Suc-LLVY-AMC). SAR studies optimize substituents on the arylidene heterocycle backbone .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
